dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of the compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information about the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of the compound with the identifier “this compound” typically involves large-scale chemical processes. These processes are designed to maximize yield and minimize costs while ensuring the safety and environmental compliance of the production facility. The methods used in industrial production may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques .
Analyse Chemischer Reaktionen
Types of Reactions: The compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions involving the compound with the identifier “this compound” depend on the specific reaction type and conditions.
Wissenschaftliche Forschungsanwendungen
The compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, the compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, the compound has industrial applications, including the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of the compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of the targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to the compound with the identifier “dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate” can be identified based on their chemical structure and properties. These compounds may share similar functional groups, molecular frameworks, or reactivity patterns. Examples of similar compounds can be found in chemical databases such as PubChem .
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and properties, which distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
dimethyl (2Z)-3-oxo-2-(phenylhydrazinylidene)pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-11(17)8-10(16)12(13(18)20-2)15-14-9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3/b15-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHNBNLNJLSPDQ-QINSGFPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(=NNC1=CC=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(=O)/C(=N/NC1=CC=CC=C1)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.